molecular formula C20H24N4O3 B8340623 2-(4-nitrophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

2-(4-nitrophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B8340623
M. Wt: 368.4 g/mol
InChI Key: DTRIFEJGPVVMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

InChI

InChI=1S/C20H24N4O3/c25-20(16-17-6-8-19(9-7-17)24(26)27)21-10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,25)

InChI Key

DTRIFEJGPVVMJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-Phenyl-piperazin-1-yl)-ethylamine 4a (0.5 g, 2.44 mmol) and Et3N (0.34 g, 3.41 mmol) in 40 mL of dry CH2Cl2 under nitrogen at 0° C. was added a solution (4-Nitro-phenyl)-acetyl chloride (0.58 g, 2.92 mmol). The temperature was allowed to rise to room temperature, the mixture was stirred for 2 h, and then washed with water. The aqueous layer was extracted with dichloromethane. The combined organic phase was washed with saturated sodium chloride, dried (Na2SO4) and concentrated. The crude product was purified by column chromatography over silica gel (EtOAc) to produce 26a: 0.8 g, (89% yield) as a white solid (mp: 138-139° C.). 1H NMR (CDCl3, 400 MHz): δ 2.52 (2H, t, J=5.6, CH2—CH2NH), 2.57 (4H, t, J=5.2, (CH2)2N—), 3.11 (4H, t, J=5.2, (CH2)2—NPh), 3.36-3.34 (2H, m, CH2—NHCO), 3.65 (2H, s, CH2Ar), 6.19 (1H, bs, NHCO), 6.86-6.91 (3H, m, ArH), 7.25-7.29 (2H, m, ArH), 7.47 (2H, d, J=8.8, ArH), 8.16-8.19 (2H, m, ArH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
89%

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